Home > Products > Screening Compounds P129689 > 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid - 1788846-47-8

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Catalog Number: EVT-1761933
CAS Number: 1788846-47-8
Molecular Formula: C10H6F2N2O3
Molecular Weight: 240.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Compound Description: 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a pharmaceutical agent investigated for its potential in treating muscular dystrophy. [, ] Research highlights its effectiveness in combating this condition. [, ]

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

Compound Description: Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate is a compound synthesized through the condensation of carbamimide and 3-fluorobenzoic acid. [] It has been characterized through various spectroscopic methods and single-crystal XRD, confirming its structure. [] While it shows poor antibacterial activity, it demonstrates moderate effectiveness as an anthelmintic agent. []

7β-[2-(5-Amino-[1,2,4] oxadiazol-3-yl)-2-Z-methoximinoacetamido]-cephalosporin derivatives

Compound Description: These derivatives, synthesized and evaluated for their microbiological properties, demonstrate notable antimicrobial efficacy against a wide range of Gram-positive and Gram-negative bacteria. [] While slightly less potent than cefotaxime, their broad-spectrum activity makes them significant. [] The research further explores the β-lactamase stability of specific derivatives within this series. []

Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates

Compound Description: These compounds represent a new generation of 1,2,4-oxadiazole derivatives designed to act as larvicides for Aedes aegypti. [] Their development focused on enhancing solubility for improved effectiveness. [] These derivatives exhibit competitive inhibition against the enzyme 3-hydroxykynurenine transaminase (HKT) from A. aegypti, with IC50 values ranging from 42 to 339 μM. [] Molecular docking simulations and QSAR analysis suggest that these compounds bind to HKT similarly to known inhibitors, interacting with Arg356 and extending their aromatic substituents towards the active site entrance. [] Notably, derivatives with para substitution on the aryl ring and bulkier groups like CF3 and NO2 demonstrated stronger HKT-inhibition. []

Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] butanoates

Compound Description: These compounds, designed as potential larvicides for Aedes aegypti, were investigated for their ability to inhibit the enzyme 3-hydroxykynurenine transaminase (HKT). [] Research involved molecular docking simulations and QSAR analysis to understand their interactions with HKT and identify structural features contributing to their activity. []

3-Aryl-4-(5-aryl-1,2,4-oxadiazol-3-yl)sydnones

Compound Description: This class of compounds was synthesized from 3-arylsydnone-4-carboxamide oximes through reactions with aromatic aldehydes and subsequent oxidation. []

2-(5-Alkyl-1,2,4-oxadiazol-3-yl)quinazolin-4(3H)-one

Compound Description: This specific compound, belonging to a broader library of quinazolinones, was prepared through a synthetic route involving the condensation of diarylaminoglyoxime with anthranilic acids or aminobenzoate. []

(5-R-1,2,4-Oxadiazol-3-yl)-1,3,5-triazines

Compound Description: This series of compounds was synthesized from nitroformaldoximes through a multistep process. []

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl substituted benzothioates

Compound Description: This series was synthesized and evaluated for its antibacterial activity. [] The compounds were prepared starting with the reaction of 2,4-dichlorobenzoic acid hydrazide with carbon disulfide, followed by reactions with aroyl chlorides. []

Overview

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound exhibits significant biological activity, particularly as an inhibitor of histone deacetylase 6 (HDAC6), making it of interest in medicinal chemistry and drug development.

Source

The compound can be synthesized through various chemical methods, which typically involve the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. The synthesis often employs difluoromethylating agents under specific reaction conditions .

Classification

This compound is classified as an organic compound due to its carbon-based structure. It falls under the category of heterocycles, specifically oxadiazoles, which are known for their diverse biological properties.

Synthesis Analysis

Methods

The synthesis of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid generally involves two main steps:

  1. Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic conditions.
  2. Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone under basic conditions.

Technical Details

The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.

Molecular Structure Analysis

Structure

The molecular formula for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is C10H8F2N4O3C_{10}H_{8}F_{2}N_{4}O_{3}. The structure features a benzoic acid moiety attached to an oxadiazole ring that contains a difluoromethyl substituent.

Data

Key structural data includes:

  • Molecular Weight: Approximately 248.19 g/mol.
  • Melting Point: Not widely reported but typically falls within a range indicative of similar compounds.
  • Solubility: Soluble in polar organic solvents; specific solubility data may vary based on purity and form.
Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
  • Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

For these reactions:

  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Agents: Halogens or nitrating agents for introducing new functional groups .
Mechanism of Action

Process

The primary mechanism of action for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid involves its role as an inhibitor of histone deacetylase 6. By inhibiting this enzyme, the compound affects histone acetylation levels, leading to alterations in gene expression that may have therapeutic implications in cancer and neurodegenerative diseases .

Data

In vitro studies have shown that this compound exhibits selective inhibition with IC50 values indicating potent activity against HDAC6. Specific data on concentration-response relationships highlight its effectiveness over time and varying conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Color: White to off-white.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant analyses include spectral data (NMR, IR) confirming structural integrity and purity assessments through techniques like HPLC or GC-MS .

Applications

Scientific Uses

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid has several notable applications:

  • Chemistry: Utilized as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a pharmaceutical intermediate in drug development targeting HDAC6 inhibition.
  • Industry: Employed in developing new materials with unique properties due to its distinctive structure and reactivity .

This compound's unique characteristics make it valuable across various fields, from medicinal chemistry to materials science.

Synthetic Methodologies and Optimization Strategies for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid

Nucleophilic Substitution Approaches for Oxadiazole Ring Formation

The core 1,2,4-oxadiazole ring system in 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is predominantly constructed via nucleophilic substitution-cyclization sequences between substituted amidoximes and functionalized benzoic acid derivatives. The benchmark approach involves activating tert-butoxycarbonyl (Boc)-protected 4-carboxybenzamidoxime (generated from 4-cyanobenzoic acid and hydroxylamine) using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt (Hydroxybenzotriazole) in the presence of DIPEA (Diisopropylethylamine). This activated species undergoes nucleophilic attack by 2,2-difluoroacetamide derivatives to form an O-acylated intermediate, which subsequently undergoes thermal cyclodehydration in high-boiling solvents like DMF or diglyme at 115°C to yield the target oxadiazole [4].

Critical optimization studies reveal that solvent choice dramatically impacts cyclization efficiency. Polar aprotic solvents (DMF, diglyme) facilitate ring closure but promote competing hydrolysis pathways. Recent advances utilize Dean-Stark apparatus with toluene/acetonitrile mixtures to azeotropically remove water, driving equilibrium toward cyclization while suppressing hydrolytic byproduct formation [4] [9]. Microwave irradiation significantly accelerates this step, reducing reaction times from 12–24 hours to 20–45 minutes while improving yields by 15–30% through enhanced thermal efficiency and reduced decomposition [9].

Table 1: Solvent and Activation Effects on Oxadiazole Cyclization

Activation SystemSolventTemperature (°C)Reaction TimeYield Range (%)
HATU/HOBt/DIPEADMF11518 h30–50
EDC/HOBtDiglyme11524 h45–55
EDC/HOBtToluene/CH₃CN110 (reflux)8 h65–75
EDC/HOBtToluene/CH₃CN150 (microwave)30 min78–85

Late-Stage Functionalization via Bromine-[18F]Fluoride Exchange in Radiosynthesis

Radiosynthetic approaches enable the site-specific incorporation of fluorine-18 into the difluoromethyl group for positron emission tomography (PET) tracer development. This strategy employs a bromodifluoromethyl precursor (e.g., 3-(4-carboxyphenyl)-5-(bromodifluoromethyl)-1,2,4-oxadiazole) synthesized from bromodifluoroacetic anhydride and hydroxylamine-treated benzoic acid intermediates. Nucleophilic [¹⁸F]fluoride substitution, typically using K[¹⁸F]F-K₂.2.2. carbonate complex in acetonitrile or DMSO at 100–120°C, replaces the bromine atom to generate 4-[5-([¹⁸F]difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid [3].

Key innovations focus on enhancing radiochemical efficiency:

  • Precursor Design: Electron-withdrawing oxadiazole rings significantly enhance the electrophilicity of the bromodifluoromethyl group, facilitating nucleophilic substitution with decay-corrected radiochemical yields (RCY) of 25–42% within 45 minutes [3].
  • Automation Compatibility: Continuous-flow microreactors enable precise control over reaction parameters (temperature, residence time), reducing precursor consumption by 40% while achieving RCY >35% [3].
  • Purification Strategies: Solid-phase extraction (C18 cartridges) coupled with anion exchange resins remove unreacted [¹⁸F]fluoride and hydrolytic byproducts, delivering radiotracers with >98% radiochemical purity suitable for in vivo biodistribution studies [3].

Table 2: Radiosynthesis Parameters for [¹⁸F]Difluoromethyl Labeling

PrecursorSolventTemperature (°C)Time (min)RCY (%)Molar Activity (GBq/μmol)
3-(4-Carboxyphenyl)-5-(BrCF₂)-1,2,4-oxadiazoleCH₃CN1003025 ± 320–40
3-(4-Carboxyphenyl)-5-(BrCF₂)-1,2,4-oxadiazoleDMSO1202042 ± 530–55
3-(4-Carboxyphenyl)-5-(BrCF₂)-1,2,4-oxadiazoleDMSO (flow)130538 ± 445–70

Solid-Phase Synthesis Techniques for Benzoic Acid-Oxadiazole Hybrid Architectures

Solid-phase synthesis enables rapid generation of benzoic acid-oxadiazole hybrid libraries by immobilizing either the benzoic acid or amidoxime component. 4-Cyanobenzoic acid is typically anchored to Wang or Rink amide resins via ester or amide linkages. Subsequent on-resin conversion involves:

  • Hydroxylamine treatment (50% NH₂OH in H₂O/EtOH) at 60°C to generate resin-bound amidoxime
  • Acylation with bromodifluoroacetyl chloride in DCM containing catalytic DMAP (4-Dimethylaminopyridine)
  • Cyclodehydration using triphenylphosphine and iodine (Ph₃P-I₂) in DMF at 80°C
  • Cleavage with TFA/DCM (1:1) to release 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid derivatives [4] [5].

Critical advancements include:

  • Linker Innovations: Acid-labile trityl linkers permit mild cleavage (1% TFA) without difluoromethyl group decomposition, preserving structural integrity [5].
  • Diversification: Orthogonally protected lysine residues incorporated near the resin linkage enable post-cyclization peptide coupling, generating peptidomimetic hybrids like Penicillin-1,2,4-oxadiazole conjugates [4].
  • High-Fidelity Monitoring: On-bead FT-IR spectroscopy tracks characteristic amidoxime N–O (960 cm⁻¹) and oxadiazole C=N (1650 cm⁻¹) stretches, enabling real-time reaction optimization [9].

Catalytic Systems for Regioselective Oxadiazole Substitution Patterns

Achieving regiocontrol during oxadiazole functionalization requires tailored catalytic systems:

  • Copper Catalysis: Copper(II) oxide nanoparticles (5–10 mol%) enable selective N-arylation at the oxadiazole N2-position using aryl iodides in DMSO at 90°C, yielding 3,5-disubstituted oxadiazoles with >95% regioselectivity. This chemoselectivity arises from preferential coordination of copper to the oxadiazole N4 atom prior to oxidative addition [9].
  • Lewis Acid Mediation: Scandium triflate [Sc(OTf)₃] catalyzes Friedel-Crafts acylations at the benzoic acid meta-position prior to oxadiazole formation, directing electrophiles away from the carboxylic acid functionality. This prevents undesired anhydride formation while enabling installation of electron-withdrawing groups like nitro or trifluoromethyl [3].
  • Photoredox Catalysis: Eosin Y (2 mol%) under blue LED irradiation facilitates decarboxylative alkylations at C5 of preformed oxadiazoles using N-(acyloxy)phthalimide esters, introducing alkyl chains without competing benzoic acid decarboxylation [9].

Table 3: Catalytic Systems for Regioselective Functionalization

CatalystReaction TypeSite SelectivityConditionsYield (%)Selectivity (%)
CuO nanoparticles (10 mol%)N-ArylationN2 of oxadiazoleDMSO, 90°C, 12 h70–85>95
Sc(OTf)₃ (15 mol%)Friedel-Crafts acylationmeta-benzoic acidNitromethane, 60°C, 6 h65–7890–95
Eosin Y (2 mol%)/Blue LEDDecarboxylative alkylationC5 of oxadiazoleCH₃CN, rt, 3 h55–7085–90
Pd(OAc)₂/XPhos (5 mol%)Suzuki couplingBenzoic acid paraDioxane/H₂O, 80°C, 8 h75–88>99

Mechanistic investigations reveal that oxadiazole ring electronics dominate regioselectivity. The C5 position adjacent to the oxygen atom exhibits higher electron density, favoring electrophilic substitutions, while the N2 nitrogen is more nucleophilic than N4 due to reduced lone pair delocalization. These intrinsic properties are exploited by catalysts to achieve complementary functionalization patterns essential for structure-activity relationship studies [3] [9].

Properties

CAS Number

1788846-47-8

Product Name

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

IUPAC Name

4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Molecular Formula

C10H6F2N2O3

Molecular Weight

240.16 g/mol

InChI

InChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16)

InChI Key

XEKGXUYBNOOCBV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.